molecular formula C15H13NO5 B6401506 2-(4-Methoxy-2-methylphenyl)-4-nitrobenzoic acid CAS No. 1261905-43-4

2-(4-Methoxy-2-methylphenyl)-4-nitrobenzoic acid

Cat. No.: B6401506
CAS No.: 1261905-43-4
M. Wt: 287.27 g/mol
InChI Key: RHVKKTXJWQXFCJ-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-methylphenyl)-4-nitrobenzoic acid is an organic compound that features both methoxy and nitro functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-methylphenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(4-Methoxy-2-methylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar nitration reactions but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. The starting materials are often sourced in bulk, and the reaction parameters are carefully monitored to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-methylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Strong bases like sodium hydride or nucleophiles like thiols.

Major Products

    Reduction: 2-(4-Methoxy-2-methylphenyl)-4-aminobenzoic acid.

    Substitution: Products depend on the nucleophile used, such as 2-(4-Methylphenyl)-4-nitrobenzoic acid if the methoxy group is replaced by a hydrogen atom.

Scientific Research Applications

2-(4-Methoxy-2-methylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its functional groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-methylphenyl)-4-nitrobenzoic acid involves its interaction with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can affect various molecular targets and pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-methoxybenzoic acid: Lacks the nitro group, making it less reactive in redox reactions.

    4-Methoxy-2-methylphenylboronic acid: Contains a boronic acid group instead of a nitro group, used in different types of chemical reactions such as Suzuki coupling.

Uniqueness

2-(4-Methoxy-2-methylphenyl)-4-nitrobenzoic acid is unique due to the presence of both methoxy and nitro groups on the same aromatic ring, providing a combination of reactivity and functional versatility that is not found in many other compounds.

Properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-9-7-11(21-2)4-6-12(9)14-8-10(16(19)20)3-5-13(14)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVKKTXJWQXFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689984
Record name 4'-Methoxy-2'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-43-4
Record name 4'-Methoxy-2'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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